N-Methyl Maprotiline Hydrochloride

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

QC laboratories risk regulatory non-compliance when non-pharmacopoeial impurity standards are substituted in ANDA/NDA analytical workflows. N-Methyl Maprotiline Hydrochloride (CAS 23941-45-9) is the EP-designated Impurity E for Maprotiline, mandated for method validation and batch-release testing under ICH Q3B(R2). • Unique chromatographic retention profile and mass spectral fingerprint (exact mass 327.1754 Da) ensure unambiguous identification in HPLC/UPLC and LC-MS/MS assays. • Assigned FDA UNII 618T0Q1414, guaranteeing regulatory traceability across global pharmaceutical supply chains. • Supplied as a characterized hydrochloride salt with comprehensive CoA documentation for immediate integration into validated analytical methods.

Molecular Formula C21H26ClN
Molecular Weight 327.896
CAS No. 23941-45-9
Cat. No. B580404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Maprotiline Hydrochloride
CAS23941-45-9
SynonymsN,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propylamine Hydrochloride;  N,N-Dimethyl-9,10-ethanoanthracene-9(10H)-propanamine Hydrochloride
Molecular FormulaC21H26ClN
Molecular Weight327.896
Structural Identifiers
SMILESCN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
InChIInChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H
InChIKeyNXBLXPMCFCXWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Maprotiline Hydrochloride for Impurity Analysis and Reference Standards


N-Methyl Maprotiline Hydrochloride, also identified as Maprotiline EP Impurity E, is a tertiary amine derivative and a metabolite of the tetracyclic antidepressant Maprotiline . As the N-methylated analog of Maprotiline, it is employed predominantly as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [1]. This compound is critical for compliance with regulatory monographs, including those of the European Pharmacopoeia (EP), and is available as a characterized salt to ensure traceability in chromatographic and spectrometric assays [2]. Its primary utility lies in the detection and quantification of related impurities in Maprotiline drug substances and formulations .

EP-specified impurity reference standard for Maprotiline (Impurity E)
Suitable for HPLC / UPLC method validation and batch QC testing
FDA UNII-assigned (618T0Q1414) for global regulatory traceability

Regulatory Identity and Analytical Non-Interchangeability


Substitution of N-Methyl Maprotiline Hydrochloride with other tertiary amines or non-EP-specified analogs in analytical workflows is not acceptable due to stringent pharmacopoeial identity requirements. The European Pharmacopoeia (EP) designates this specific molecular entity as 'Impurity E' for Maprotiline, and regulatory submissions such as ANDAs and NDAs mandate the use of this exact reference standard for method validation and quality control [1]. Use of an alternative compound would result in non-compliance with ICH Q3A/B guidelines on impurity testing, as the spectral properties, retention time, and mass fragmentation patterns are unique to the N,N-dimethyl substitution [2]. Furthermore, the compound's status as a controlled product, assigned a unique FDA UNII (618T0Q1414), underscores its distinct regulatory identity and ensures traceability in global pharmaceutical supply chains [3].

Identity Only this EP Impurity E salt meets ICH Q3A/B identity criteria; other tertiary amines or non-EP analogs may not comply.
Traceability Regulatory filings (ANDA/NDA) require this exact reference standard with UNII 618T0Q1414; substitute compounds lack recognized identifiers.
Analytics Retention time, mass fragmentation, and recovery may shift significantly with non-equivalent standards, risking method accuracy.

Quantitative Differentiation for Analytical Procurement


FDA UNII vs. Unregistered Analogs

N-Methyl Maprotiline Hydrochloride has been assigned a unique FDA Unique Ingredient Identifier (UNII), 618T0Q1414, which distinguishes it from unregistered or non-pharmacopoeial compounds [1]. This identifier is based on ISO 11238 data elements and is essential for regulatory submissions, ensuring that analytical data is traceable to a recognized, stable identity [1]. In contrast, in-house synthesized N-methylmaprotiline analogs without a UNII or EP designation cannot guarantee the same level of regulatory acceptance or global harmonization, potentially invalidating stability or method validation studies.

FDA UNII vs. Unregistered Analogs
Regulatory context
UNII 618T0Q1414 vs. unregistered amines
Regulatory acceptance and audit-ready documentation depend on recognized identity.
FDA SRS / ISO 11238 verification; unregistered analogs may invalidate submissions.
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Recovery Rates: Internal Standard vs. Secondary Amine Metabolites

In a validated GC-MS method for simultaneous determination of multiple SSRIs and metabolites, N-methylmaprotiline served as the internal standard (IS) for tertiary amines [1]. The recovery of N-methylmaprotiline from human plasma ranged from 81% to 118% across three spiked concentrations [1]. This recovery range is quantitatively and statistically comparable to that of citalopram (a tertiary amine), which also exhibited 81-118% recovery, but significantly higher than the 73-95% recovery observed for secondary amines (desmethylcitalopram, paroxetine, sertraline) and the 39-66% recovery for primary amines [1]. This data supports its selection as an optimal IS for tertiary amine assays, where it closely mirrors analyte behavior, minimizing extraction bias.

Recovery Rates: IS vs. Amines
Head-to-head
81–118% (tertiary amine IS)
Recovery matches tertiary amines, exceeds secondary (73–95%) and primary (39–66%) amine profiles.
GC-MS, human plasma; supports IS selection for antidepressant TDM assay development.
Bioanalysis Method Validation GC-MS

Accurate Mass and Lipophilicity vs. Parent Drug

The hydrochloride salt of N-Methyl Maprotiline possesses a molecular weight of 327.89 g/mol and an exact mass of 327.1754 Da, distinguishing it from the free base parent drug Maprotiline (C20H23N, MW 277.4) and the free base of N-Methylmaprotiline (C21H25N, MW 291.4) [1]. The computed LogP (XLogP3-AA) for the N-methylmaprotiline moiety is 5, indicating a higher lipophilicity compared to the secondary amine Maprotiline (LogP 3.5) [2]. This increased lipophilicity alters its chromatographic retention behavior, requiring specific reverse-phase HPLC conditions (e.g., Newcrom R1 column with MeCN/water/phosphoric acid mobile phase) for adequate resolution from the API and other impurities [3]. Using an analog with a different LogP value would lead to co-elution and inaccurate impurity quantification.

Accurate Mass & Lipophilicity
Supporting evidence
MW 327.89, exact mass 327.1754, LogP ~5
Higher mass and LogP vs. Maprotiline (277.4, LogP 3.5) require dedicated HPLC conditions.
Reverse-phase method with Newcrom R1 column; co-elution risk with off-target analogs.
Mass Spectrometry Quality Control Structural Analysis

Stability and Storage: Vendor-Specified Conditions vs. General Lab Storage

Vendor technical datasheets specify storage of N-Methyl Maprotiline Hydrochloride at +5°C (refrigerated) in a neat format, as it is a neat, controlled product . This controlled storage condition is in contrast to more stable compounds that may be stored at room temperature and is a critical procurement consideration for long-term stability and integrity of the reference standard. Adherence to these specific storage parameters ensures the compound's purity and composition remain within acceptable limits for its intended use in method validation and quality control, as per ICH Q1A(R2) guidelines for stability testing. Failure to maintain these conditions may lead to degradation, impacting the accuracy of impurity quantification in long-term stability studies of the API.

Storage Specification
Class-level inference
+5°C refrigerated, neat format
Stability requires active cooling, unlike many room-temperature standards.
Vendor specification; plan for cold-chain storage to maintain standard integrity.
Stability Studies Reference Standard Management GMP/GLP Compliance

Research and Industrial Applications


Impurity Profiling in Finished Dosage Forms

Pharmaceutical QC laboratories utilize N-Methyl Maprotiline Hydrochloride as the EP Impurity E reference standard for HPLC and UPLC method validation and routine batch release testing. Its use ensures compliance with ICH Q3B(R2) guidelines for identification, quantification, and control of specified impurities in Maprotiline tablets [1]. The compound's exact mass and unique chromatographic retention profile are essential for establishing system suitability parameters and ensuring accurate quantitation of this specific impurity, which is critical for ANDA and NDA submissions [1].

Internal Standard for Antidepressant TDM Assays

N-Methylmaprotiline (free base or salt) serves as an optimal internal standard in LC-MS/MS and GC-MS assays for quantifying tertiary amine antidepressants (e.g., citalopram) in human plasma [2]. Its high and consistent recovery rates (81-118%) minimize extraction variability and ensure method precision, as demonstrated in validated bioanalytical methods [2]. This application is essential for pharmacokinetic studies, bioequivalence trials, and clinical TDM services.

Metabolite Identification in Preclinical DMPK

In drug metabolism and pharmacokinetics (DMPK) research, N-Methyl Maprotiline Hydrochloride is used as a reference standard to identify and quantify the N-methyl metabolite of Maprotiline in biological matrices from in vitro and in vivo studies . Its distinct mass spectral fingerprint and chromatographic behavior allow researchers to accurately track metabolic pathways and assess the extent of N-demethylation, a key step in Maprotiline biotransformation, providing critical data for understanding drug-drug interactions and inter-individual variability .

Mass Spectrometry Calibration and Forensic Toxicology

The accurate mass of N-Methyl Maprotiline Hydrochloride (327.1754 Da for the protonated molecule) is used to calibrate high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) for accurate mass measurement of antidepressant drugs and metabolites in forensic toxicology and clinical chemistry [3]. Its unique InChIKey and UNII provide a definitive, machine-readable identity for automated library searching, facilitating unambiguous identification in complex postmortem or emergency room specimens [3].

Application
Selection Property
Validation Focus
Impurity Profiling (QC)
EP impurity E identity and chromatographic resolution
System suitability, peak purity, ICH Q3B(R2) compliance
Tertiary Amine TDM Assays
Consistent extraction recovery as internal standard
Method accuracy, precision in bioanalytical research
Preclinical DMPK Metabolite ID
Distinct mass spectral fingerprint and LogP shift
N-demethylation pathway tracking, DDI study support
Forensic / Clinical Toxicology
Accurate mass (327.1754 Da) and UNII identity
HR-MS calibration, automated library confirmation
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